CID 71390880
Description
CID 71390880 is a unique compound registered in the PubChem database, a widely recognized repository for chemical structures, properties, and biological activities .
Properties
CAS No. |
61978-04-9 |
|---|---|
Molecular Formula |
C22H31IO4PW+ |
Molecular Weight |
701.2 g/mol |
InChI |
InChI=1S/C22H31IO4P.W/c24-15-19-9-7-8-14-22(19)28(20-10-3-1-4-11-20,21-12-5-2-6-13-21)23(16-25,17-26)18-27;/h20-22H,1-14H2;/q+1; |
InChI Key |
GRNPLIOGZRVZKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[P+](C2CCCCC2)(C3CCCCC3=C=O)I(=C=O)(=C=O)=C=O.[W] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of CID 71390880 would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, precise temperature control, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by:
-
Sulfonyl groups : Participate in nucleophilic substitutions (e.g., with amines or alcohols) .
-
Heterocyclic rings : Undergo electrophilic aromatic substitution or coordination with metal catalysts .
-
Amine functionalities : Form Schiff bases or urea derivatives with carbonyl compounds .
Table 2: Reactivity Profile of Functional Groups
Mechanistic Insights
-
Nucleophilic pathways : The NH₂ group in intermediates attacks electrophilic carbons (e.g., in 2-chloroimidazoline), forming fused triazole-imidazole systems .
-
Base-mediated cyclization : Sodium amide deprotonates acetylene intermediates, enabling alkyne reduction to alkenes8.
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Acid-catalyzed esterification : Protonation of carbonyl oxygen enhances electrophilicity for nucleophilic acyl substitution8.
Computational and Experimental Data
-
QSAR studies : Molecular descriptors (e.g., logP, polar surface area) correlate with bioactivity. CID 71390880’s logIC₅₀ values align with cytotoxic triazole derivatives .
-
Spectroscopic characterization : IR peaks at 1650 cm⁻¹ (C=O stretch) and NMR singlet at δ 3.81–4.05 ppm (S-CH₂) confirm structural motifs .
Stability and Degradation
Scientific Research Applications
CID 71390880 has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of CID 71390880 involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues: Betulin Derivatives
Betulin (CID 72326), betulinic acid (CID 64971), and 3-O-caffeoyl betulin (CID 10153267) are triterpenoids with demonstrated roles as enzyme inhibitors (e.g., for steroid sulfotransferases) . Key comparisons include:
| Property | Betulin (CID 72326) | Betulinic Acid (CID 64971) | 3-O-Caffeoyl Betulin (CID 10153267) | CID 71390880 (Inferred) |
|---|---|---|---|---|
| Molecular Formula | C₃₀H₅₀O₂ | C₃₀H₄₈O₃ | C₃₉H₅₄O₆ | Likely C₃₀–₄₀ range |
| Molecular Weight (g/mol) | 442.7 | 456.7 | 642.8 | ~450–650 (if modified) |
| Key Functional Groups | Hydroxyl, alkene | Carboxylic acid, hydroxyl | Caffeoyl ester, hydroxyl | Depends on substituents |
| Bioactivity | Anti-inflammatory | Antiviral, anticancer | Enhanced solubility, inhibitor activity | Potential enzyme inhibition |
Insights :
- Betulin derivatives exhibit increased bioactivity with functionalization (e.g., caffeoyl ester in CID 10153267 enhances solubility and inhibitory effects) .
- This compound may share similar backbone modifications, influencing its pharmacokinetic properties (e.g., LogP, bioavailability).
Functional Analogues: Oscillatoxin Derivatives
Oscillatoxins (e.g., CID 101283546, CID 185389) are cyclic polyketides with cytotoxic properties . While structurally distinct from betulin derivatives, their CID-based classification highlights PubChem’s role in organizing bioactive compounds:
| Property | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) | This compound (Hypothetical) |
|---|---|---|---|
| Structural Class | Polyketide | Methylated polyketide | Unclear (potentially triterpenoid) |
| Bioactivity | Cytotoxic | Enhanced membrane permeability | Context-dependent |
Insights :
Research Implications and Gaps
Structural Elucidation : this compound’s absence in the provided evidence underscores the need for experimental characterization (e.g., NMR, X-ray crystallography) to confirm its structure .
Cheminformatics Modeling : Predictive tools (e.g., QSAR, molecular docking) may infer its bioactivity and toxicity profiles based on CID neighbors .
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